[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic peptide fragment derived from neurokinin A, a member of the tachykinin family of neuropeptides. This compound is recognized for its potent agonistic activity on the neurokinin-2 receptor, which is involved in various physiological processes such as smooth muscle contraction and neurotransmission. The specific modifications at positions 5, 9, and 10 enhance its selectivity and potency for the neurokinin-2 receptor, distinguishing it from other tachykinin peptides and contributing to its unique pharmacological profile .
This compound is classified as a neurokinin receptor agonist, specifically targeting the neurokinin-2 receptor. It is utilized in both biological research and potential therapeutic applications related to conditions involving neurokinin-2 receptor dysregulation. Its structural modifications make it a subject of interest in the fields of medicinal chemistry and pharmacology .
The synthesis of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:
The molecular structure of [Lys5,MeLeu9,Nle10]-NKA(4-10) consists of eight amino acids with specific modifications that enhance its biological activity. The sequence includes:
This structure contributes to its ability to selectively activate the neurokinin-2 receptor. The molecular weight is approximately 803 Da, and it exhibits a helical conformation that may be significant for its receptor binding capabilities .
[Lys5,MeLeu9,Nle10]-NKA(4-10) can undergo various chemical reactions:
The mechanism of action for [Lys5,MeLeu9,Nle10]-NKA(4-10) primarily involves its interaction with the neurokinin-2 receptor. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as smooth muscle contraction and neurotransmitter release. This agonistic activity is critical in various biological processes including pain perception and gastrointestinal motility.
Studies have shown that this compound elicits significant effects on bladder and colorectal function by stimulating neurokinin receptors, indicating its potential role in therapeutic applications targeting these systems .
[Lys5,MeLeu9,Nle10]-NKA(4-10) has several applications across different scientific fields:
The compound's unique properties make it an important subject for ongoing research into neurokinin receptor functions and their implications in health and disease management.
[Lysine⁵,N-Methylleucine⁹,Norleucine¹⁰]-Neurokinin A(4-10) is a heptapeptide analog derived from the endogenous tachykinin Neurokinin A (NKA). Its primary sequence is Aspartic Acid-Lysine-Phenylalanine-Valine-Glycine-N-Methylleucine-Norleucine, featuring a C-terminal amidation that enhances receptor binding stability [1] [4] [10]. The molecular formula is C₃₉H₆₅N₉O₉, with a molecular weight of 803.99 g/mol (804.97 g/mol in some sources due to isotopic variations) [2] [4].
Key structural modifications drive its biological specificity:
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that these modifications stabilize a β-turn conformation spanning residues Phenylalanine⁶–Norleucine¹⁰, critical for receptor activation [6].
Table 1: Amino Acid Sequence Comparison
Position | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
---|---|---|---|---|---|---|---|
Native NKA(4-10) | Aspartic Acid | Serine | Phenylalanine | Valine | Glycine | Leucine | Methionine |
Modified Analog | Aspartic Acid | Lysine | Phenylalanine | Valine | Glycine | N-Methylleucine | Norleucine |
The synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, as validated by high-performance liquid chromatography (HPLC) and mass spectrometry data [4] [5]. Key steps include:
Modifications were optimized for neurokinin 2 receptor selectivity:
Table 2: Synthetic Strategies for Key Modifications
Modification | Chemical Rationale | Impact on Receptor Selectivity |
---|---|---|
Lysine⁵ | Replaces Serine⁵; introduces positive charge | 8-fold increase in neurokinin 2 receptor binding affinity |
N-Methylleucine⁹ | Methylates amide nitrogen at position 9 | 74–105-fold reduction in neurokinin 1 receptor binding |
Norleucine¹⁰ | Linear hydrocarbon chain replaces thioether | Prevents oxidation; maintains hydrophobic interactions |
Solubility and Formulation:
Stability Profiles:
Table 3: Solubility and Stability Guidelines
Property | Conditions | Performance |
---|---|---|
Aqueous Solubility | 1 mg/mL in water | Clear solution; no precipitation |
Organic Solubility | 25 mg/mL in dimethyl sulfoxide | Fully miscible |
Long-Term Storage | –80°C (desiccated) | >90% purity after 24 months |
Solution Stability | 4°C (water) | <10% degradation at 72 hours |
Charge characteristics vary with pH:
These properties inform storage protocols: Lyophilized powder remains stable at –20°C in inert atmospheres, while solutions require immediate use or cryopreservation [1] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: